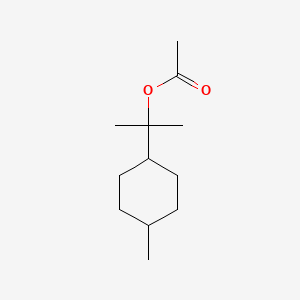

Dihydroterpinyl acetate

CAS No.: 80-25-1

Cat. No.: VC3820069

Molecular Formula: C12H22O2

Molecular Weight: 198.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80-25-1 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.3 g/mol |

| IUPAC Name | 2-(4-methylcyclohexyl)propan-2-yl acetate |

| Standard InChI | InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3 |

| Standard InChI Key | HBNHCGDYYBMKJN-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)C(C)(C)OC(=O)C |

| Canonical SMILES | CC1CCC(CC1)C(C)(C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

Dihydroterpinyl acetate exists as a cis-trans isomeric mixture of p-menthan-1-yl and p-menthan-8-yl acetates. The equilibrium between these isomers influences its olfactory profile, with the cis configuration contributing subtle herbaceous notes alongside the dominant citrus-pine aroma . Nuclear magnetic resonance (NMR) studies confirm the presence of acetylated tertiary alcohols, with the ester functional group () central to its volatility and solubility profile .

Table 1: Key Physicochemical Properties

Synthesis and Catalytic Optimization

Hydrogenation of Terpinyl Acetates

Industrial production predominantly involves hydrogenating terpinyl acetates using Raney nickel catalysts. This process reduces α,β-unsaturated bonds in terpineol precursors, yielding dihydroterpinyl acetate with ≥99% purity. Kinetic studies reveal optimal conditions at 50–70°C and 10–15 bar , achieving near-quantitative conversion within 5–8 hours .

Solid Superacid-Catalyzed Esterification

Alternative routes employ sulfated zirconia () and tin-titanium composites () as solid superacid catalysts. These materials enhance reaction rates by providing Brønsted acid sites, facilitating terpineol-acetic anhydride condensation. Under microwave irradiation (100 W, 2 hours), yields reach 86.5% with 4% catalyst loading, minimizing byproduct formation .

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Hydrogenation | Raney Nickel | 99+ | 70°C, 15 bar |

| Esterification | 94.1 | 40°C, 8 hours | |

| Microwave-Assisted | 86.5 | 100 W, 2 hours |

Olfactory Profile and Flavor Applications

Odor Threshold and Blending Performance

With an odor threshold of 0.01 ppm in air, dihydroterpinyl acetate imparts freshness at minimal concentrations. Gas chromatography-olfactometry (GC-O) identifies key odorants: limonene (0.1–0.25%) enhances citrus top-notes, while menthanyl acetates contribute mid-body .

Consumer Product Formulations

-

Detergents and Cleaners: 0.2–0.5% loading masks alkaline odors without pH interference .

-

Personal Care: In colognes, 1–3% concentrations provide long-lasting sillage due to low vapor pressure (0.06 hPa) .

-

Food Flavors: GRAS-approved at 10–50 ppm for citrus flavor enhancement in beverages .

Market Dynamics and Future Outlook

The global dihydroterpinyl acetate market is projected to grow at 6.2% CAGR (2025–2030), driven by:

-

MLCC Manufacturing: As a solvent in ceramic capacitor production, replacing volatile organic compounds (VOCs) .

-

Natural Fragrance Trends: Consumer preference for terpene-derived ingredients over synthetics .

-

Asia-Pacific Dominance: China accounts for 58% of production capacity, leveraging cost-effective catalytic processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume